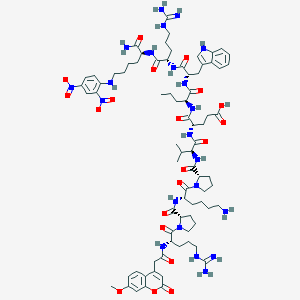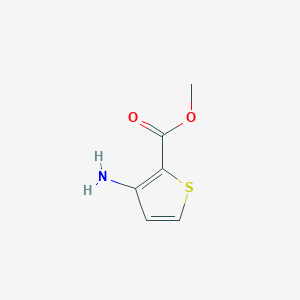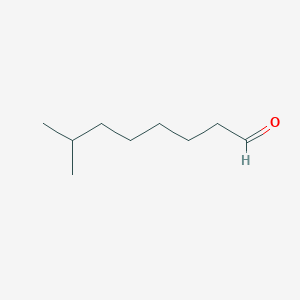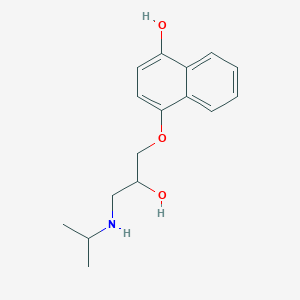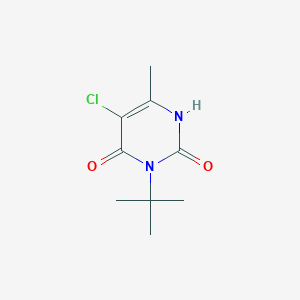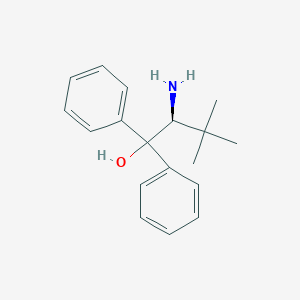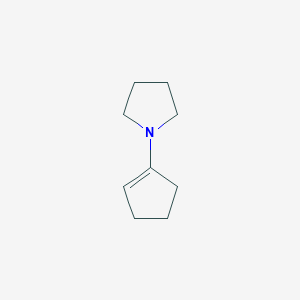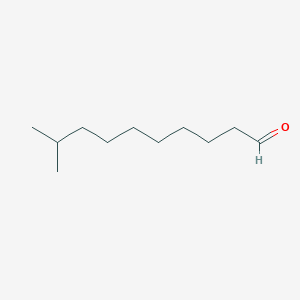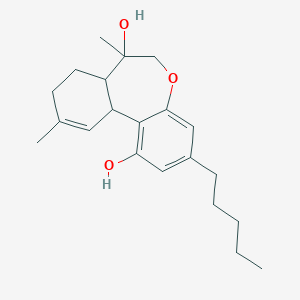
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin, also known as THC-V, is a non-psychoactive cannabinoid found in certain strains of cannabis. This compound has been gaining attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin interacts with the body's endocannabinoid system, which plays a role in regulating various physiological processes, including appetite, mood, and pain sensation. 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin binds to cannabinoid receptors in the body, which can lead to a variety of effects depending on the specific receptor and location in the body.
Biochemische Und Physiologische Effekte
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have a variety of biochemical and physiological effects. These include reducing inflammation, regulating blood sugar levels, and suppressing appetite. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have analgesic properties and may be useful in treating pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in a laboratory setting is that it can be synthesized or extracted relatively easily, allowing for a steady supply of the compound. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is non-psychoactive, which makes it easier to study its therapeutic properties without the confounding effects of THC. However, one limitation of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is that it is not as well-studied as other cannabinoids, which means that there is still much to learn about its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Additionally, there may be potential for 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Further research is needed to better understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin can be achieved through various methods, including chemical synthesis and extraction from cannabis plants. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting. Extraction from cannabis plants involves the isolation of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin from the plant material using solvents and other techniques.
Wissenschaftliche Forschungsanwendungen
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have potential therapeutic applications in a variety of areas, including diabetes, obesity, and neurological disorders. Studies have shown that 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin may help regulate blood sugar levels and reduce insulin resistance in individuals with type 2 diabetes. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have appetite-suppressing effects, which could be beneficial in treating obesity. In terms of neurological disorders, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have neuroprotective properties and may be useful in treating conditions such as Parkinson's disease and multiple sclerosis.
Eigenschaften
CAS-Nummer |
158550-93-7 |
|---|---|
Produktname |
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
InChI-Schlüssel |
FHBKGUVKPKDHKT-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Synonyme |
3-PEHHDO 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



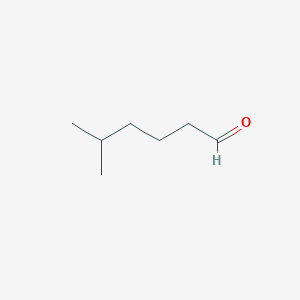
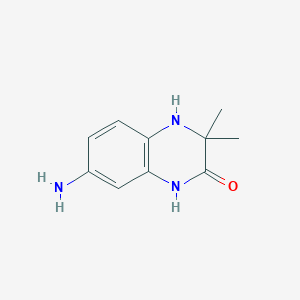
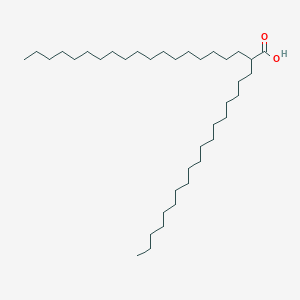
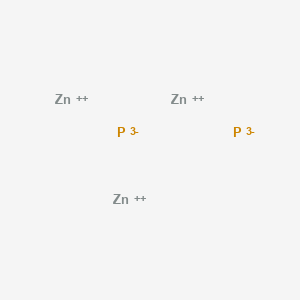
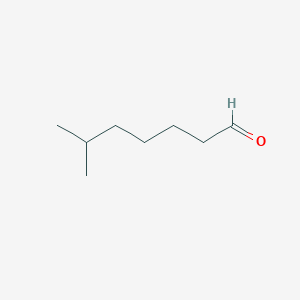
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
